

SARS-CoV-2 ORF10: Function & Mechanisms

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The ORF10 protein in SARS-CoV-2 is a short, accessory protein (38 amino acids) that is not essential for viral replication but plays a significant role in helping the virus evade the host's innate immune response [1] [2]. Its main characterized functions involve sabotaging key immune signaling pathways.

The table below summarizes the primary molecular functions and mechanisms of SARS-CoV-2 ORF10.

Function	Molecular Target/Mechanism	Experimental Evidence	Key References
Inhibition of IFN-I Signaling via MAVS Degradation	Induces mitophagy by interacting with receptors NIX and LC3B , leading to degradation of MAVS on mitochondria.	Overexpression in HEK293T/HeLa cells; SARS-CoV-2 infection in HeLa-ACE2 cells; knockdown of NIX blocked effect.	[2]
Antagonism of cGAS-STING Signaling Pathway	Interacts with STING , blocking its ER-to-Golgi trafficking and oligomerization, impairing TBK1 recruitment and IRF3 activation.	Screening 29 viral proteins in HEK293T/HeLa cells; ORF10 overexpression inhibited cGAS/STING-induced IFN activation.	[3]

Function	Molecular Target/Mechanism	Experimental Evidence	Key References
Impact on Host Metabolism & Transcription	Disrupts oxidative phosphorylation (OXPHOS) gene expression and immune gene networks; alters expression of novel human transcripts.	ORF10 expression in A549/293T cells; analysis of patient samples and viral genome sequences.	[4] [5] [6]

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate ORF10's function in the studies cited.

Protocol for Investigating MAVS Degradation via Mitophagy [2]

This protocol outlines the methods used to demonstrate that ORF10 induces mitophagy to degrade MAVS.

- **Cell Culture & Transfection:** HEK293T and HeLa cells were cultured in DMEM with 10% FBS. HeLa cells stably expressing ACE2 were generated via transduction with pLVX-ACE2-Flag-IRES-Puro and selected with puromycin. Plasmids encoding ORF10 were transfected using standard reagents like Lipofectamine.
- **SARS-CoV-2 Infection:** Infection experiments were performed in a BSL-3 laboratory. HeLa-ACE2 cells were infected with the SARS-CoV-2 strain (human/CHN/Beijing-01/2020) at a low MOI (e.g., 0.1).
- **Protein Interaction Analysis:** Immunoprecipitation (IP) and Western blotting were used. Proteins were immunoprecipitated using specific antibodies (e.g., anti-Flag, anti-HA) coupled to Protein A/G or magnetic beads. Interactions between ORF10, NIX, and LC3B were confirmed through co-IP assays.
- **Monitoring Mitophagy:** Immunofluorescence and Western blotting were used to track the translocation of LC3 to mitochondria and the degradation of mitochondrial proteins like MAVS. Reagents like Baf A1 (a lysosomal inhibitor) were used to confirm the autophagy-lysosome pathway.

Protocol for Screening cGAS-STING Pathway Antagonists [3]

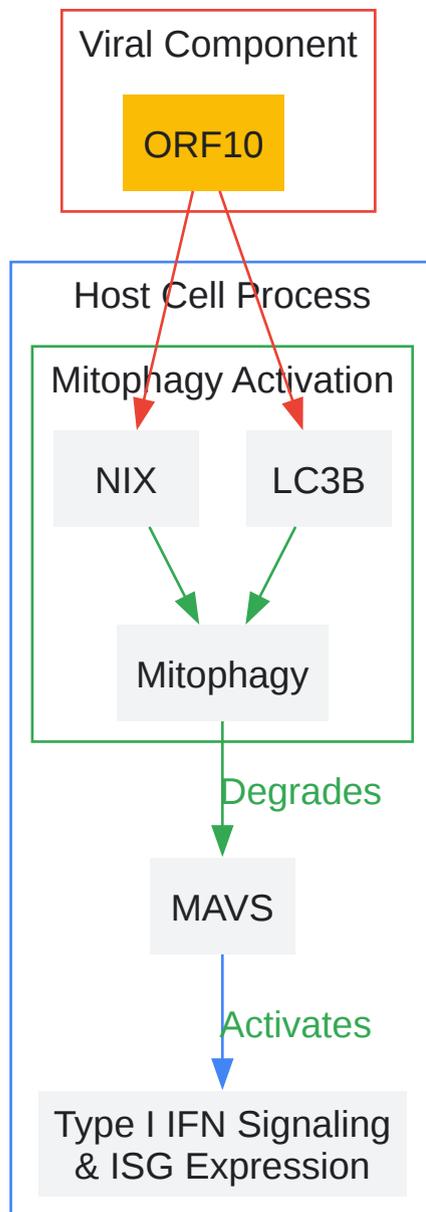
This protocol describes the screening approach to identify ORF10 as an inhibitor of the cGAS-STING pathway.

- **Plasmid Construction:** The ORF10 gene (based on SARS-CoV-2 reference sequence NC_045512.2) was synthesized and cloned into a pCAG expression vector. Plasmids for other SARS-CoV-2 proteins, cGAS, STING, TBK1, and luciferase reporters (IFN- β , IFN- λ 1, ISRE) were also used.
- **Luciferase Reporter Assay:** HEK293T or HeLa cells were co-transfected with the luciferase reporter plasmid, a control plasmid (e.g., Renilla), and plasmids expressing ORF10 and pathway components (cGAS/STING). After 24-48 hours, luciferase activity was measured to quantify pathway activation.
- **Pathway Activation:** The cGAS-STING pathway was activated by transfecting cells with cGAMP (a STING agonist).
- **Mechanistic Studies:**
 - **Immunofluorescence (IF):** Used to visualize the subcellular localization of STING. Cells were stained for STING and Golgi marker (GM130). ORF10 was shown to prevent STING's translocation from the ER to the Golgi.
 - **Co-Immunoprecipitation (Co-IP):** Used to study protein complexes. ORF10 was shown to impair the interaction between STING and TBK1.
 - **Native PAGE:** Used to detect STING oligomerization, which was shown to be inhibited by ORF10.

Signaling Pathway Diagrams

The following diagrams illustrate the two main mechanisms by which SARS-CoV-2 ORF10 suppresses the host innate immune response, based on the cited research.

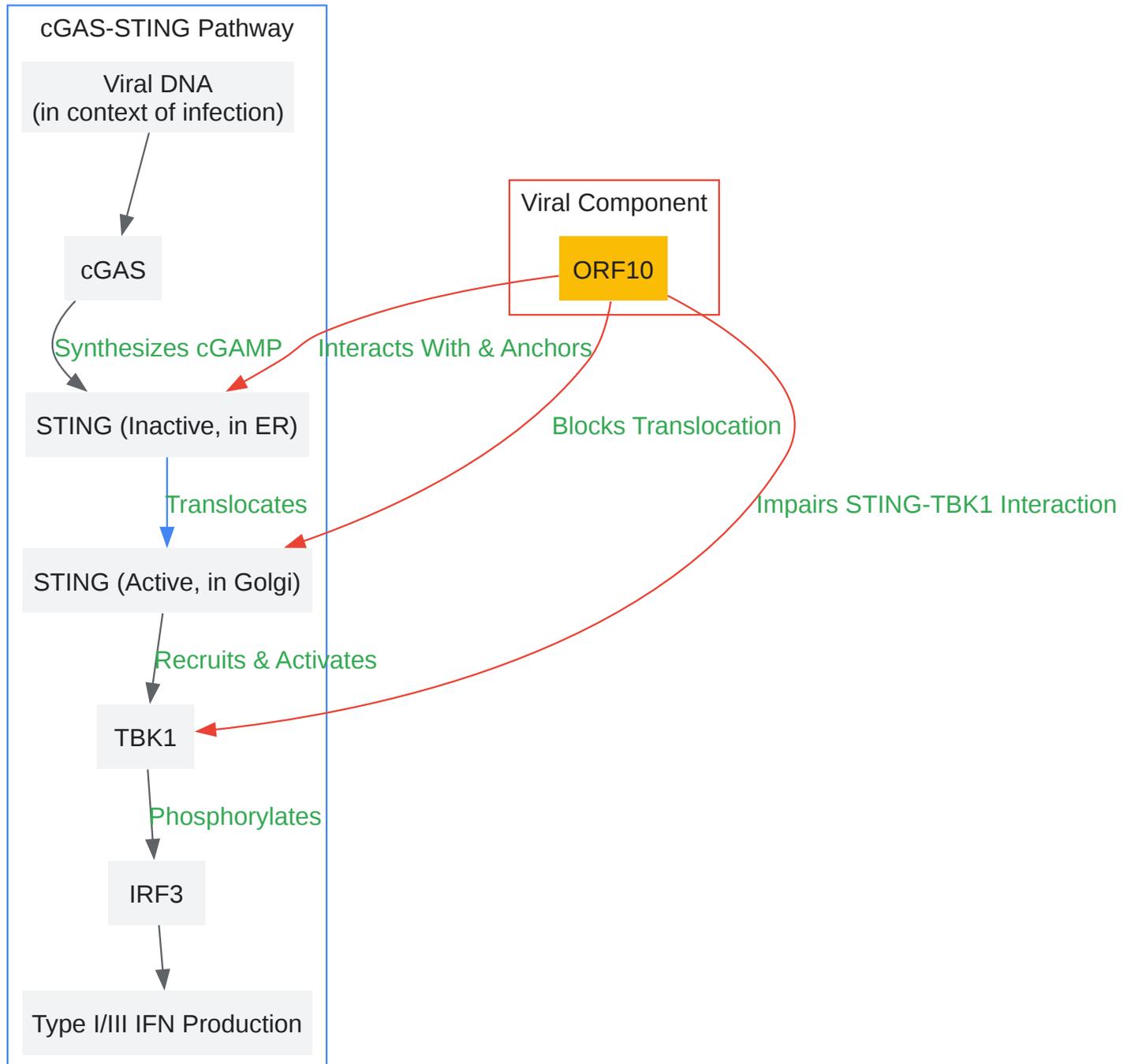
ORF10 Inhibits Immune Signaling via MAVS Degradation



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Diagram 1: ORF10 induces mitophagy to degrade MAVS, inhibiting interferon signaling.

ORF10 Antagonizes the cGAS-STING Pathway



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Diagram 2: ORF10 blocks the cGAS-STING pathway by inhibiting STING trafficking and TBK1 binding.

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